8-Fluoroisoquinolin-5-amine
Overview
Description
8-Fluoroisoquinolin-5-amine is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 8th position and an amine group at the 5th position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroisoquinolin-5-amine typically involves the introduction of a fluorine atom onto the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available isoquinoline. The process includes nitration, reduction, and subsequent fluorination steps, followed by amination to introduce the amine group. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the compound into reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives with various oxidation states.
Reduction: Reduced amine derivatives.
Substitution: Functionalized isoquinoline derivatives with diverse substituents.
Scientific Research Applications
8-Fluoroisoquinolin-5-amine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals, due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of 8-Fluoroisoquinolin-5-amine in biological systems involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
8-Fluoroquinoline: Similar in structure but lacks the amine group at the 5th position.
5-Aminoisoquinoline: Similar but lacks the fluorine atom at the 8th position.
8-Chloroisoquinolin-5-amine: Similar but with a chlorine atom instead of fluorine.
Uniqueness: 8-Fluoroisoquinolin-5-amine is unique due to the combined presence of the fluorine atom and the amine group, which imparts distinct electronic and steric properties. This combination enhances its reactivity and potential for forming diverse derivatives with unique biological and chemical properties.
Properties
IUPAC Name |
8-fluoroisoquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQZNGWUZSSPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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